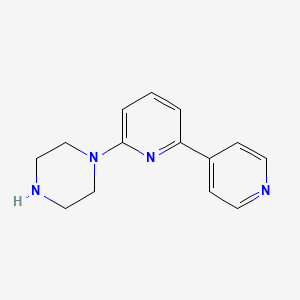

6-(Piperazin-1-yl)-2,4'-bipyridine

Description

Significance of Bipyridine and Piperazine (B1678402) Moieties in Medicinal Chemistry and Organic Synthesis

The bipyridine framework, consisting of two interconnected pyridine (B92270) rings, is a versatile ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. wikipedia.org These complexes are not only of academic interest for studying electron and energy transfer processes but also have practical applications in catalysis, materials science, and the development of photosensitizers. mdpi.comontosight.ai The different isomers of bipyridine, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine, offer distinct coordination geometries, influencing the properties of the resulting metal complexes. wikipedia.org In organic synthesis, bipyridine derivatives serve as crucial precursors for a variety of valuable substances, including biologically active molecules and supramolecular architectures. mdpi.comresearchgate.net

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. chemenu.com Its presence in a molecule can significantly enhance pharmacological properties by providing a rigid structural unit with hydrogen bond acceptors and donors, which often leads to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.netresearchgate.net The piperazine nucleus is a key component in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. rsc.orgontosight.ai Its derivatives have demonstrated a broad spectrum of biological activities, such as antidepressant, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.net

The individual importance of bipyridine and piperazine scaffolds is well-established, and their respective contributions to the fields of medicinal chemistry and organic synthesis are profound. The following table summarizes the key attributes and applications of each moiety.

| Scaffold | Key Attributes | Applications in Medicinal Chemistry | Applications in Organic Synthesis |

| Bipyridine | Chelating ligand, forms stable metal complexes, redox activity. wikipedia.org | Development of anticancer agents, photosensitizers for photodynamic therapy. ontosight.ai | Ligands for catalysis, precursors for viologens and supramolecular structures. mdpi.com |

| Piperazine | Improves pharmacokinetic properties (solubility, bioavailability), rigid structural unit. researchgate.net | Core structure in drugs for various conditions (antipsychotics, antihistamines, antivirals). rsc.orgmdpi.com | Versatile building block for creating diverse molecular libraries. researchgate.net |

Evolution of Hybrid Bipyridine-Piperazine Architectures in Compound Design

The recognition of the complementary properties of bipyridine and piperazine moieties has led to the logical evolution of designing hybrid molecules that incorporate both scaffolds. This strategy aims to create novel compounds with synergistic or entirely new functionalities that are not achievable with the individual components alone. The combination of a bipyridine unit, with its potential for metal coordination and electronic activity, and a piperazine ring, with its ability to modulate physicochemical properties and interact with biological targets, offers a powerful approach to molecular design.

Early research into hybrid structures often focused on appending piperazine groups to a bipyridine core to enhance the solubility and biological availability of the resulting compounds. Over time, the design strategies have become more sophisticated, with researchers exploring the impact of the linkage position and the nature of substituents on both the bipyridine and piperazine rings. Studies have shown that combining a pyridine or pyrimidine (B1678525) ring with a piperazine moiety can enhance biological activity. chemenu.comtandfonline.com

The development of synthetic methodologies has played a crucial role in this evolution. Palladium-catalyzed coupling reactions, for instance, have provided efficient means to connect piperazine derivatives to various positions on the bipyridine framework. evitachem.comnih.gov This has enabled the systematic exploration of the structure-activity relationships of these hybrid compounds. For example, derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been synthesized and investigated for their potential in treating metabolic syndrome. nih.gov Furthermore, novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives have been synthesized and shown to induce senescence-associated cell death in liver cancer cells. nih.gov

The evolution of these hybrid architectures can be seen in the increasing complexity and targeted design of the molecules. Researchers are now able to fine-tune the electronic, steric, and pharmacokinetic properties of the compounds to achieve specific biological or material science objectives. This has led to the discovery of bipyridine-piperazine hybrids with potential applications as anticancer agents, highlighting the power of this design strategy.

Overview of Research Approaches for Complex Heterocyclic Compounds

The study of complex heterocyclic compounds like 6-(piperazin-1-yl)-2,4'-bipyridine necessitates a multidisciplinary approach, combining advanced synthetic techniques with a suite of analytical and computational methods to fully characterize their structure and properties.

Synthesis: The construction of such molecules often relies on multi-step synthetic sequences. Common strategies include:

Palladium-Catalyzed Coupling Reactions: These are instrumental for forming the carbon-carbon bond between the two pyridine rings and the carbon-nitrogen bond to introduce the piperazine moiety. evitachem.com

Homocoupling Reactions: These can be used to create the bipyridine core from halogenated pyridine precursors. mdpi.com

Functional Group Interconversions: Post-synthesis modifications are often employed to introduce or alter functional groups on the bipyridine or piperazine rings, allowing for the fine-tuning of the compound's properties. evitachem.com

Characterization and Analysis: Once synthesized, a variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of the compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms. numberanalytics.commdpi.com

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation patterns, further confirming the structure. numberanalytics.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule. mdpi.com

Elemental Analysis (CHNS): Confirms the elemental composition of the synthesized compound. mdpi.com

Computational Modeling: In recent years, computational methods have become an indispensable tool in the study of complex heterocycles. These approaches allow researchers to:

Predict Molecular Properties: Techniques like Density Functional Theory (DFT) can be used to predict electronic structure, reactivity, and stability. numberanalytics.com

Simulate Molecular Behavior: Molecular Mechanics (MM) can be employed to study the conformational landscape of flexible molecules. numberanalytics.com

Guide Synthesis and Design: Computational screening can help prioritize synthetic targets and predict potential biological activity.

The integration of these research approaches provides a comprehensive understanding of complex heterocyclic compounds, from their initial design and synthesis to their detailed structural and functional characterization.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-pyridin-4-ylpyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-13(12-4-6-15-7-5-12)17-14(3-1)18-10-8-16-9-11-18/h1-7,16H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLJTCVRQLLWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 6 Piperazin 1 Yl 2,4 Bipyridine and Its Analogs

Precursor Synthesis and Intermediate Derivatization for Bipyridine Formation

The foundation of a successful bipyridine synthesis lies in the efficient preparation of its constituent building blocks. This involves the separate synthesis of appropriately substituted pyridine (B92270) rings and the integration of the piperazine (B1678402) moiety.

The creation of the bipyridine scaffold necessitates two distinct pyridine precursors. For 6-(Piperazin-1-yl)-2,4'-bipyridine, one precursor is a 2-substituted pyridine bearing the piperazine group (or a group that can be converted to it), and the other is a 4-substituted pyridine.

A common strategy begins with commercially available and often inexpensive starting materials, such as aminopyridines. For instance, 2-aminopicolines can be converted into 2-bromopicolines through diazotization followed by a Sandmeyer-type reaction. acs.orgnih.gov These halogenated pyridines are versatile intermediates for subsequent cross-coupling reactions.

Another powerful and modular approach for creating highly substituted pyridines involves a cascade reaction. This method can employ a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. The resulting 3-azatriene undergoes electrocyclization and subsequent air oxidation to yield the desired pyridine structure. nih.gov This method offers excellent functional group tolerance and flexible control over the substitution pattern. nih.gov

The 4-substituted pyridine building block is often a halopyridine, like 4-bromopyridine, or a pyridine-4-boronic acid or its ester derivative, depending on the chosen cross-coupling strategy.

The introduction of the piperazine ring is a critical step. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. A common precursor is a pyridine with a halogen atom at the 6-position, such as 2,6-dichloropyridine (B45657) or 2-bromo-6-chloropyridine.

The reaction involves heating the halo-pyridine with an excess of piperazine, often in a solvent like dimethylformamide (DMF) or under neat conditions where piperazine itself can act as the solvent. organic-chemistry.org The use of a base, such as potassium carbonate (K₂CO₃), may facilitate the reaction by scavenging the hydrogen halide byproduct.

Alternatively, for syntheses requiring a protected piperazine, 1-Boc-piperazine or 1-benzylpiperazine (B3395278) can be used. The benzyl (B1604629) group is an effective blocking group that can be removed later via hydrogenolysis. orgsyn.org The synthesis of 1-benzylpiperazine itself can be accomplished by reacting piperazine with benzyl chloride. orgsyn.org

The product of this step is a key intermediate, for example, 1-(6-chloropyridin-2-yl)piperazine (B1586938), which is then ready for the bipyridine-forming cross-coupling reaction.

Cross-Coupling Reactions for Bipyridine Core Construction

The central C-C bond formation that creates the bipyridine linkage is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods have become cornerstones of modern organic synthesis due to their efficiency, mild conditions, and tolerance for a wide array of functional groups. nobelprize.orgresearchgate.netnih.gov

Palladium catalysis is the preeminent tool for constructing bipyridine systems. The Suzuki, Stille, and Negishi reactions are the most frequently employed methods. nobelprize.org

The Suzuki-Miyaura coupling is a highly versatile reaction that pairs an organoboron compound (like a pyridineboronic acid or its ester) with an organohalide (such as a bromopyridine) in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve coupling 1-(6-chloropyridin-2-yl)piperazine with pyridine-4-boronic acid. A significant challenge in bipyridine synthesis via Suzuki coupling is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation. mdpi.comresearchgate.net To overcome this, specific ligands, such as those based on bulky phosphines (e.g., XPhos), or more stable boron reagents, like N-phenyldiethanolamine boronic esters, are often used. mdpi.compreprints.org

The Stille coupling utilizes an organotin reagent (e.g., a tributylstannyl-pyridine) and an organohalide. acs.orgmdpi.com This reaction is known for its high reactivity and can be successful even when Suzuki couplings fail. mdpi.com For example, a 2-tributylstannyl-pyridine derivative could be coupled with a 4-bromopyridine. acs.orgnih.gov However, a major drawback is the high toxicity of the organotin compounds and their byproducts. acs.orgmdpi.com

The Negishi coupling is another powerful method, reacting an organozinc reagent with an organohalide. orgsyn.org It is praised for its high yields and excellent functional group tolerance under mild conditions. orgsyn.orgorganic-chemistry.org The synthesis often involves the preparation of a pyridylzinc halide, which then couples efficiently with a halogen-substituted pyridine in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comorganic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Halide Partner | Typical Catalyst/Ligand | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki | Pyridine Boronic Acid/Ester | Bromo- or Chloropyridine | Pd(OAc)₂, PdCl₂(dppf), PdCl₂(PPh₃)₂ | Commercially available reagents, low toxicity, stable reagents. mdpi.compreprints.org | Product inhibition of catalyst, instability of some 2-pyridylboronic acids. researchgate.net |

| Stille | Tributylstannyl-pyridine | Bromo- or Iodopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High reactivity, good for complex fragments. acs.orgmdpi.com | High toxicity of tin reagents and byproducts. mdpi.com |

| Negishi | Pyridylzinc Halide | Bromo- or Chloropyridine | Pd(PPh₃)₄, Pd(dba)₂/XPhos | High yields, mild conditions, excellent functional group tolerance. mdpi.comorgsyn.orgorganic-chemistry.org | Moisture-sensitive organozinc reagents. |

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgwikipedia.org While historically significant, it typically requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, and is often limited to electron-deficient aryl halides. wikipedia.org

More contemporary methods utilize palladium catalysts for the homocoupling of aryl halides. For instance, combining Pd(OAc)₂ with piperazine as a ligand in DMF can facilitate the homocoupling of bromopyridines to form symmetrical bipyridines. mdpi.comnih.gov This approach is operationally simple, though it may require high temperatures. preprints.org While primarily used for symmetrical bipyridines, modified Ullmann-type conditions can sometimes be adapted for unsymmetrical syntheses, though this is less common. wikipedia.org

Emerging cross-coupling strategies provide alternatives to traditional methods by using different functional groups as coupling handles.

Decarboxylative cross-coupling reactions utilize carboxylic acids, which are abundant and relatively inexpensive feedstocks. wikipedia.org In a relevant approach, a pyridyl carboxylate can be coupled with a bromopyridine under palladium catalysis, often assisted by microwave irradiation, to form a bipyridine. mdpi.comresearchgate.net This reaction proceeds with the extrusion of CO₂, forming a new C-C bond. wikipedia.org

Desulfonylative cross-coupling has gained traction as a robust method to overcome challenges associated with other coupling reactions, particularly problematic Suzuki-Miyaura couplings. acs.org This strategy involves the use of pyridine sulfinate salts or sulfones as coupling partners. For example, 2-pyridyl sulfinate salts can effectively couple with bromopyridines in a palladium-catalyzed reaction, offering a wide scope and applicability to medicinally relevant molecules. mdpi.comsigmaaldrich.com This desulfinative approach highlights the expanding toolkit available for the synthesis of complex heteroaromatics like this compound.

C-H Activation Methodologies for Pyridine Arylation

Direct C-H arylation of pyridines has emerged as a powerful and atom-economical method for the formation of C-C bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org Palladium-catalyzed C-H arylation is a prominent strategy for constructing bipyridine skeletons. mdpi.com These reactions often contend with challenges related to the low reactivity of pyridine C-H bonds and the propensity of the pyridine nitrogen to coordinate with the metal catalyst, potentially inhibiting its activity. nih.goveurekaselect.com

The regioselectivity of pyridine arylation is a critical aspect, influenced by electronic and steric factors. For instance, in palladium-catalyzed reactions, the presence of electron-withdrawing groups on the pyridine ring can direct arylation to specific positions. nih.govnih.govelsevierpure.com For example, 3-substituted pyridines may undergo C4-arylation, while 4-substituted pyridines can be functionalized at the C3-position. nih.gov The choice of ligands, such as 1,10-phenanthroline, can also steer the reaction towards C3-selectivity. researchgate.net

Recent advancements have focused on developing catalyst systems that can overcome the inherent challenges of pyridine C-H activation. nih.gov This includes the use of specific ligands, additives, and reaction conditions to enhance catalytic efficiency and control regioselectivity. nih.govelsevierpure.com For example, the use of aryl triflates as coupling partners in palladium-catalyzed reactions has been shown to achieve regioselective C3-arylation of the pyridine core. researchgate.netoup.com Furthermore, intramolecular C-H arylation strategies have been successfully employed for the synthesis of complex fused heterocyclic compounds containing pyridine rings. beilstein-journals.orgnih.gov

Introduction and Functionalization of the Piperazine Moiety

The piperazine ring is a common feature in many biologically active compounds and its introduction and subsequent modification are key steps in the synthesis of numerous pharmaceutical agents. nih.govnih.govnih.gov

Nucleophilic Aromatic Substitution Reactions

A primary method for introducing a piperazine group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). youtube.com This reaction typically involves the displacement of a leaving group, such as a halogen (e.g., chlorine), from an activated position on the pyridine ring by the nucleophilic nitrogen of piperazine. nih.govresearchgate.net The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, which help to stabilize the intermediate Meisenheimer complex. nih.govvaia.com

The reaction of a chloropyridine with piperazine, often in excess and sometimes heated, leads to the formation of the corresponding piperazinyl-pyridine derivative. youtube.comnih.gov For example, the synthesis of pyridinylpiperazine has been achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine under reflux conditions. nih.gov The nitro group in the 3-position makes the 2-position more electrophilic, facilitating the nucleophilic attack by piperazine. nih.gov

| Pyridine Substrate | Piperazine | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Piperazine (excess) | Acetonitrile (B52724), reflux, 12h | 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | 65% |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | Not specified |

Piperazine Ring Functionalization and Derivatization

Once the piperazine moiety is attached to the bipyridine core, its secondary amine provides a handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. nih.govrsc.org This derivatization is crucial for modulating the pharmacological properties of the final compound. acs.org

Common derivatization strategies involve the reaction of the free N-H group of the piperazine ring with various electrophiles. For instance, acylation with acid chlorides or coupling with carboxylic acids can introduce amide functionalities. Alkylation with alkyl halides can be used to append alkyl chains. These modifications can significantly impact the molecule's properties. nih.gov

Furthermore, more complex fragments can be introduced. For example, the reaction of 1-(3-nitropyridin-2-yl)piperazine with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate can yield a series of derivatives with varying aryl substituents. nih.gov The exploration of different substituents on the piperazine ring is a key strategy in medicinal chemistry to optimize the biological activity of a lead compound. rsc.orgacs.org

Advanced Synthetic Protocols and Challenges

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of selectivity is a paramount challenge in the synthesis of polysubstituted heteroaromatic compounds.

Chemoselectivity: In molecules with multiple reactive sites, directing a reaction to a specific functional group is crucial. For instance, in the synthesis of polysubstituted pyridines via sequential Suzuki cross-coupling reactions, the differential reactivity of leaving groups (e.g., -Br vs. -OSO2F vs. -Cl) can be exploited to introduce substituents in a controlled manner. nih.gov The order of reactivity is typically I > Br ≥ OTf >> Cl. nih.gov

Regioselectivity: Controlling the position of substitution on the pyridine and bipyridine rings is essential. As discussed in the C-H activation section, electronic and steric factors of existing substituents, as well as the choice of catalyst and ligands, play a significant role in determining the site of arylation. nih.govnih.govelsevierpure.com For nucleophilic aromatic substitution, the position of the leaving group and the presence of activating groups dictate where the piperazine moiety will be introduced. nih.govvaia.com

Stereoselectivity: When chiral centers are present or introduced, controlling the stereochemistry is critical, particularly for pharmaceutical applications. While the core structure of this compound is achiral, analogs with substituted piperazine rings or other chiral elements would require stereoselective synthetic methods. rsc.orgnih.gov For example, asymmetric syntheses of C-substituted piperazines have been developed to access specific enantiomers. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthetic routes to this compound and its analogs is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems.

For palladium-catalyzed C-H arylation reactions, key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂), the ligand, the base (e.g., K₃PO₄, Cs₂CO₃), the solvent (e.g., DMF, toluene), and the reaction temperature. mdpi.comnih.govnih.gov The addition of co-catalysts or additives can also significantly improve yields and selectivity. nih.govelsevierpure.com For instance, piperazine itself has been reported as an inexpensive and effective ligand in palladium-catalyzed homocoupling reactions to synthesize bipyridines. mdpi.comeurekaselect.comnih.gov

In the case of nucleophilic aromatic substitution, the temperature, solvent, and the presence of a base can influence the reaction rate and outcome. The choice of base is critical in reactions where the piperazine needs to be deprotonated or to neutralize acid byproducts. nih.gov

The development of robust and efficient catalyst systems is an ongoing area of research. For example, dinuclear palladium pincer complexes have been developed for the synthesis of bipyridine compounds through a combination of decarboxylation and C-H activation. mdpi.com The goal of optimization is to achieve high yields, minimize side products, and ensure the scalability of the synthesis for potential applications. nih.govresearchgate.net

| Reaction Type | Key Parameters for Optimization | Examples of Catalysts/Reagents |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Catalyst precursor, ligand, base, solvent, temperature, additives | Pd(OAc)₂, P(n-Bu)Ad₂, 1,10-phenanthroline, K₃PO₄, Cs₂CO₃, PivOH |

| Nucleophilic Aromatic Substitution | Temperature, solvent, base, stoichiometry of reactants | Excess piperazine, K₂CO₃, Acetonitrile, Heat |

| Suzuki Cross-Coupling | Palladium catalyst, ligand, base, solvent | PdCl₂(PPh₃)₂, Pd-PEPPSI-IPr, aqueous ethanol |

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a burgeoning field in organic chemistry, offering environmentally benign and cost-effective alternatives to traditional synthetic methods. mdpi.com For complex heterocyclic molecules such as this compound, electrochemical approaches are not yet widely established. However, the principles underlying their potential application can be inferred from studies on the electrochemical synthesis of bipyridine analogs and the electrochemical behavior of piperazine derivatives. These studies provide a foundational understanding for the future development of direct electrochemical routes to this compound.

Research into the electrochemical synthesis of bipyridine cores has demonstrated the viability of electroreductive coupling reactions. For instance, nickel-catalyzed electroreductive homocoupling of bromopyridines has been successfully performed in an undivided cell using a zinc or iron anode, proving to be a simple and efficient method. mdpi.com Another innovative approach involves the electrochemical intramolecular coupling of N,N'-dipyridylurea derivatives to yield bipyridines. mdpi.com This reaction is typically conducted in a divided H-cell with graphite (B72142) electrodes, highlighting the versatility of electrochemical setups. mdpi.com

The electrochemical behavior of the piperazine moiety is also a critical consideration. Studies on the electrochemical oxidation of piperazine indicate that it does not readily undergo homopolymerization but can be oxidized to form ketopiperazines. mdpi.com At higher potentials, ring-opening and overoxidation can occur, leading to the formation of amides and isocyanates. mdpi.com Further insights come from the cyclic voltammetry of more complex molecules containing the piperazine ring, such as piperazinyl amidrazones, which have been studied for their redox behavior. researchgate.net

The following tables summarize key findings from electrochemical studies on bipyridine and piperazine analogs, which inform the potential electrochemical synthesis strategies for this compound.

Table 1: Electrochemical Synthesis Methods for Bipyridine Analogs

| Reaction Type | Starting Materials | Catalyst / Electrode System | Key Findings | Reference |

| Electroreductive Homocoupling | Bromopyridines | Ni-catalyst, Zn or Fe anode (undivided cell) | Efficiently synthesizes heterocoupled bipyridine products under simple conditions. | mdpi.com |

| Intramolecular Coupling | N,N'-Dipyridylureas | Graphite electrodes (H-cell) | Demonstrates an effective electrochemical transformation via an intermolecular reaction pathway. | mdpi.com |

Table 2: Representative Electrochemical Data for Piperazinyl Analogs

This table presents cyclic voltammetry data for piperazinyl amidrazone derivatives, illustrating the redox properties of the piperazine moiety within a larger molecular framework. The experiments were conducted using a glassy carbon electrode in DMF containing 0.050 M TMABF4. researchgate.net

| Compound | Description | Cathodic Peak Potentials (V) | Anodic Peak Potentials (V) | Reference |

| 4a | 1-(4-methylpiperazin-1-yl)-1,2-propandione, 1-[2-(4-chlorophenyl)hydrazone] | -1.89, -2.56, -2.75 | -0.35 | researchgate.net |

While direct electrochemical synthesis of this compound is a developing area, these analogous studies on bipyridine formation and piperazine reactivity provide a strong basis for future research. The combination of metal-catalyzed electroreductive coupling of a suitable chloropyridine with a piperazine-substituted pyridine precursor represents a plausible, albeit currently unreported, synthetic route.

Structure Activity Relationship Sar Investigations of 6 Piperazin 1 Yl 2,4 Bipyridine Analogs

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a ligand is paramount for its effective binding to a biological target. For analogs of 6-(piperazin-1-yl)-2,4'-bipyridine, the rigidity of the piperazine (B1678402) ring is a key determinant of biological activity. Studies on related piperazine-containing compounds have shown that maintaining a certain level of rigidity in the piperazine moiety is often essential for potent activity. The loss of activity in molecules with more flexible systems highlights the importance of the piperazine ring in maintaining an optimal conformation for target interaction. researchgate.net

In some cases, decreased conformational flexibility can lead to an increase in potency. polyu.edu.hk This may be due to the pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. For instance, the introduction of bicyclic systems like 2,5-diazabicyclo[2.2.1]heptane (DBH) in place of a simple piperazine ring has been explored. researchgate.net The increased rigidity of the DBH system can lead to better binding affinity compared to their piperazine counterparts. researchgate.net Spectroscopic analysis of some piperazine derivatives has suggested the presence of specific conformers stabilized by intramolecular interactions, which can influence their biological profile. clockss.org

Influence of Substituents on the Bipyridine Core

The bipyridine core of this compound serves as a crucial scaffold, and substitutions on this ring system can profoundly affect the molecule's biological activity through various mechanisms.

The specific placement of substituents on the bipyridine core can lead to significant differences in biological efficacy. The spatial arrangement of hydrophobic and hydrophilic groups is essential for modulating antimicrobial efficacy and selectivity against bacterial versus mammalian membranes. nih.gov In studies of biphenyl (B1667301) peptidomimetic amphiphiles, which share a similar biaryl core, positional isomers exhibited markedly different activities against various bacterial strains. nih.gov For example, moving a key functional group from one position to another on the aromatic rings resulted in up to an eight-fold increase in efficacy against certain Gram-negative bacteria. nih.gov Similarly, for other heterocyclic compounds, the position of attachment to other moieties has been shown to influence binding affinity for biological targets. nih.gov These findings underscore that the specific substitution pattern on the bipyridine rings of this compound analogs is a critical factor in determining their biological activity spectrum.

Both the electronic nature and the size of substituents on the bipyridine core play a significant role in the activity of this compound analogs. In related bipyridine-ligated metal complexes, the introduction of bulky substituents in the 6 and 6'-positions was found to impact the properties and catalytic performance of the complexes. nih.gov While bulkier groups can sometimes offer stability, they can also hinder the coordination of the ligand to its target. nih.gov

The electronic effects of substituents can also modulate activity. Studies on substituted pyridazines have shown that the method can tolerate both electron-rich and electron-poor substrates. nih.gov However, the electronic properties of N-substitutions on a piperazine ring can tune the basicity of the piperazine, which in turn can affect binding affinity. acs.org For example, the introduction of a trifluoroethyl group, a strongly electron-withdrawing group, on a piperazine nitrogen resulted in a more than 100-fold reduction in potency in one study. acs.org

| Substituent Effect | Observation on Analogous Compounds | Potential Implication for this compound Analogs |

| Steric Bulk | Increased steric hindrance around a metal center can inhibit the formation of active complexes. nih.gov | Bulky substituents on the bipyridine core may hinder binding to a biological target. |

| Electronic Nature | Both electron-rich and electron-poor substituents on a pyridazine (B1198779) ring were tolerated in a catalytic system. nih.gov | A range of electronically diverse substituents may be tolerated on the bipyridine core. |

| Positional Isomerism | The spatial arrangement of functional groups on a biphenyl core significantly impacts antibacterial efficacy. nih.gov | The position of substituents on the bipyridine rings will likely have a major effect on biological activity. |

Role of the Piperazine Moiety and its N-Substitutions

The piperazine ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties or to correctly position pharmacophoric groups for target interaction. mdpi.com

Substitutions on the nitrogen atom of the piperazine ring (N-substitutions) are a key strategy for modulating the binding affinity and selectivity of ligands. Research on various piperazine-containing compounds has demonstrated that the nature of the N-substituent is critical. For a series of dopamine (B1211576) D3 receptor ligands, it was shown that N-substitution on the piperazine ring can accommodate a variety of substituted indole (B1671886) rings, and that a direct connection of the heterocyclic ring to the piperazine is not always necessary to maintain high affinity and selectivity. nih.gov

The basicity of the piperazine nitrogen can also be tuned by the N-substituent, which can have a significant impact on potency. acs.org Furthermore, in a series of betulinic acid derivatives, an amide formed between a piperazine and the triterpenoid's carboxylic acid was generally more beneficial for antiviral activity than an ester linkage. nih.gov The side chain attached to the piperazine was found to be crucial for anti-HIV activity, with an appropriate side chain optimizing activity and an unfavorable one abolishing it. nih.gov

| Compound Series | N-Substitution Modification | Effect on Activity | Reference |

| Dopamine D3 Ligands | Introduction of various substituted indole rings via a linker. | Maintained high affinity and selectivity for the D3 receptor. | nih.gov |

| KRAS Inhibitors | Varied electronic properties of N-substituents. | Tuning the basicity of the piperazine affected potency. | acs.org |

| Betulinic Acid Derivatives | Comparison of amide vs. ester linkage at the piperazine. | Amide linkage was generally more beneficial for antiviral activity. | nih.gov |

Modifications to the piperazine ring itself, beyond N-substitution, can have profound pharmacological consequences. Replacing the piperazine ring with other cyclic or acyclic moieties often leads to a significant change in biological activity. For instance, in a series of telomerase inhibitors, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a noticeable decrease in activity. tandfonline.comnih.gov

In another study on inhibitors of Mycobacterium tuberculosis, modifying the piperazine ring by introducing a methyl group at the 3-position led to a profound loss of both biochemical and whole-cell activity. nih.gov Similarly, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in the loss of whole-cell activity while retaining some enzymatic activity. nih.gov Conversely, creating more rigid structures, such as incorporating the piperazine into a bicyclic system, has been explored to potentially enhance binding affinity due to the reduced conformational freedom. researchgate.net The structural complexity of the piperazine moiety is also evident in a number of FDA-approved drugs, where the piperazine ring is part of a more complex polycyclic structure. mdpi.com

| Piperazine Modification | Resulting Effect on Activity | Compound Class/Target | Reference |

| Replacement with morpholine or pyrrolidine | Noticeable decrease in activity. | Chromen-4-one derivatives as telomerase inhibitors. | tandfonline.comnih.gov |

| Introduction of a methyl group on the ring | Profound loss of activity. | Inhibitors of M. tuberculosis IMPDH. | nih.gov |

| Replacement with a flexible ethylenediamine spacer | Loss of whole-cell activity. | Inhibitors of M. tuberculosis IMPDH. | nih.gov |

| Incorporation into a rigid bicyclic system | Suggested to potentially improve binding ability. | Nucleozin analogs. | researchgate.net |

Linker Region Analysis and its Contribution to SAR

The piperazine linker in this compound and its analogs is a key determinant of their biological activity. Investigations into modifications of this linker region have provided valuable data on the structural requirements for optimal interactions with their biological targets.

A study on a series of piperazine-linked aminopyridine analogs highlighted the significance of substitutions on the piperazine nitrogen atom. The parent compound with an unsubstituted piperazine showed baseline activity. However, the introduction of lipophilic groups at this position led to a notable enhancement in activity. Specifically, the addition of benzyl (B1604629) or phenylethyl groups resulted in analogs with improved potency. researchgate.net This suggests that a lipophilic pocket exists in the binding site of the target protein, and the interaction with these substituted groups is beneficial for activity. researchgate.net

The structure-activity relationship (SAR) of these analogs is detailed in the table below, showcasing the impact of different substituents on the piperazine linker.

| Compound | Substituent on Piperazine Nitrogen | Relative Activity |

|---|---|---|

| Analog 1 (Parent Compound) | H | Baseline |

| Analog 2 | Benzyl | Improved |

| Analog 3 | Phenylethyl | Improved |

Enantioselectivity Studies and Chiral Recognition

While specific enantioselectivity studies on this compound were not found in the reviewed literature, the broader classes of chiral bipyridine and piperazine derivatives have been the subject of extensive investigation in the context of chiral recognition and enantioselective catalysis. These studies provide a framework for understanding how chirality could influence the activity of this compound if a chiral center were introduced.

Chiral receptors based on ruthenium(II) with amide bipyridine ligands have been synthesized and studied for their ability to recognize chiral anions. jcu.edu.au Although significant chiral discrimination was not observed in dimethyl sulfoxide (B87167) (DMSO-d6) using 1H NMR titration, these studies lay the groundwork for designing bipyridine-based chiral hosts. jcu.edu.au

Furthermore, novel chiral piperazine derivatives have been successfully used as ligands in enantioselective reactions, such as the Henry reaction. researchgate.net Tridentate Schiff bases synthesized from piperazine-amine and substituted salicylaldehydes have been shown to catalyze the addition of nitromethane (B149229) to various aldehydes with high yields and enantioselectivities. researchgate.net

In the realm of organocatalysis, a series of new bipyridine-based chiral organocatalysts have been developed for the enantioselective Henry reaction, achieving high yields and excellent enantioselectivities. rsc.org This underscores the potential of the bipyridine scaffold in mediating stereoselective transformations.

Moreover, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, which share a pyridine (B92270) motif, have been synthesized and their copper(II) complexes evaluated as catalysts in asymmetric Henry reactions. nih.gov The enantioselectivity of these catalysts was found to be highly dependent on the relative configuration of the ligand. nih.gov These findings collectively highlight the importance of stereochemistry in the design of bioactive molecules containing bipyridine and piperazine moieties and suggest that the introduction of chirality into this compound could lead to enantiomers with differential biological activities.

Molecular Interactions and Biological Mechanisms of Action

Target Identification and Validation Strategies

Identifying the molecular targets of a compound is the foundational step in understanding its pharmacological profile. Strategies for target identification often involve screening the compound against a panel of known biological molecules, such as enzymes and receptors, to determine binding affinity and functional effects.

Enzyme inhibition assays are a crucial method for identifying molecular targets. Research has shown that analogs of 6-(Piperazin-1-yl)-2,4'-bipyridine can act as inhibitors for specific enzymes.

C1s Protease: A related compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), has been identified as a selective and competitive inhibitor of C1s protease, a key enzyme in the classical complement pathway. nih.govnih.govresearchgate.netresearchgate.net This pathway is a critical component of the innate immune system. nih.govresearchgate.net Biochemical experiments demonstrated that this analog binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. nih.govnih.govresearchgate.net The identification of this molecule stemmed from a virtual screen designed to find small molecules that interact with the C1s substrate recognition site. nih.govnih.govresearchgate.net

Autotaxin (ATX): Autotaxin is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA). biorxiv.org While direct inhibition studies on this compound are not specified, the development of ATX inhibitors is a significant area of research, with some inhibitors designed to bind within the enzyme's tunnel or active site. biorxiv.org

No specific inhibitory data was found in the search results for this compound against SmMLL-1 or MARK4.

Receptor binding assays measure the affinity of a ligand for a particular receptor. The piperazine (B1678402) and bipyridine moieties are common scaffolds in ligands developed for dopamine (B1211576) receptors.

Dopamine D2, D3, and D4 Receptors: The 1,4-disubstituted aromatic piperazine structure is a well-established pharmacophore for dopamine receptors. nih.govmdpi.com Compounds with this core structure have been extensively evaluated for their binding affinity at D2-like dopamine receptors (D2, D3, and D4). mdpi.combioon.com.cn Many ligands exhibit high affinity for the D3 receptor subtype, with varying degrees of selectivity over the D2 receptor. mdpi.com For instance, certain N-phenylpiperazine analogs show high D3 affinity (Ki values as low as 0.2 nM) with over 150-fold selectivity against the D2 receptor. mdpi.com The development of ligands with high affinity and selectivity for the D4 receptor has also been a focus, as this receptor is implicated in various neurological conditions. nih.gov The affinity and selectivity are often fine-tuned by modifying the substituents on the piperazine and aromatic rings. mdpi.comresearchgate.net

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| N-phenylpiperazine analogs | Dopamine D3 | ~0.2 nM - 43 nM | Can exhibit >150-fold selectivity over D2 receptors | mdpi.com |

| Aripiprazole-related compounds | Dopamine D2 | < 10 nM | Also show high affinity for D3 receptors | bioon.com.cn |

| 1,4-Disubstituted aromatic piperazines | Dopamine D4 | High affinity | Can be designed for extreme D4 selectivity | nih.gov |

Investigation of Molecular Mechanisms

Beyond target identification, it is vital to understand how a compound interacts with its target and the downstream consequences of this interaction.

Ligands can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. nih.govnih.gov

Orthosteric Binding: Most traditional drugs are orthosteric, directly competing with the natural substrate or ligand to block its action. nih.gov For the C1s protease inhibitor 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, the mechanism is competitive inhibition, indicating it binds to the active site (an orthosteric interaction) and prevents the substrate from binding. nih.govnih.govresearchgate.net

Allosteric Modulation: Allosteric modulators bind to a site distinct from the orthosteric pocket, inducing a conformational change that alters the receptor's activity. nih.govfrontiersin.org This can offer greater subtype selectivity, as allosteric sites are generally less conserved across receptor families than orthosteric sites. mdpi.comacs.org While the piperazine scaffold is present in known allosteric modulators of G protein-coupled receptors (GPCRs), specific studies classifying this compound as an allosteric versus orthosteric ligand for dopamine receptors were not identified in the search results. mdpi.comacs.org

Understanding the precise interactions between a ligand and its protein target is crucial for rational drug design. This is often achieved through methods like X-ray crystallography and computational modeling.

A 1.8 Å resolution crystal structure of the C1s protease in complex with the inhibitor 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) has been solved. nih.govresearchgate.net This structural data reveals the physical basis for its inhibitory activity and provides a detailed map of the interactions within the C1s substrate recognition site, guiding the development of more potent analogs. nih.govnih.gov

For dopamine D4 receptors, molecular modeling and mutation studies have identified a common recognition pattern for D4-selective ligands containing the 1,4-disubstituted aromatic piperazine core. nih.gov These studies highlight the importance of favorable interactions with specific amino acid residues, such as a phenylalanine at position 2.61, within the receptor's binding-site crevice. nih.gov

The binding of a ligand to its target initiates a cascade of intracellular events known as a signaling pathway.

Complement Pathway Inhibition: The inhibition of C1s protease by its specific inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, directly blocks the classical complement pathway. nih.govnih.govresearchgate.net This has been demonstrated functionally through assays showing dose-dependent inhibition of complement activation and the cleavage of downstream components like C2 and C4. nih.govnih.govresearchgate.net The classical pathway is initiated by the C1 complex, and by targeting C1s, the entire downstream cascade leading to inflammation and cell lysis can be halted. nih.govresearchgate.net

Dopamine Receptor Signaling: Ligands for D2-like dopamine receptors can act as agonists, antagonists, or partial agonists, each producing a different downstream signal. For example, some D2/D3 receptor agonists stimulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Other functionally selective ligands can preferentially activate certain pathways over others, such as favoring β-arrestin recruitment over G-protein-mediated signaling, which is a key area of investigation for developing novel antipsychotics. bioon.com.cn

Selectivity and Polypharmacology Research

The selectivity of a chemical compound for its intended biological target over other potential targets is a critical factor in drug discovery and chemical biology. High selectivity can minimize off-target effects and associated toxicities, while in some cases, a well-characterized "polypharmacology," or the ability to modulate multiple targets, can be therapeutically advantageous. For scaffolds related to this compound, which combines the piperazine and bipyridine motifs, extensive research has been conducted to understand and engineer their selectivity profiles.

Off-target binding analysis is a crucial step in the characterization of any potential therapeutic agent or chemical probe. The piperazine and bipyridine moieties present in this compound are common pharmacophores that can interact with a wide range of biological targets. Therefore, compounds incorporating these scaffolds are often screened against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to identify potential off-target interactions.

For instance, research on imidazo[4,5-b]pyridine-based kinase inhibitors, which also feature a piperazinyl-pyridine core, has revealed dual inhibitory activity. One such compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , was found to be a potent inhibitor of both FLT3 and Aurora kinases. nih.govacs.org This polypharmacology can be beneficial, as in the case of treating Acute Myeloid Leukemia (AML) where both kinases are relevant targets. nih.govacs.org

The piperazine ring itself is a well-known driver of certain off-target effects. For example, the basic nitrogen center of the piperazine moiety has been implicated in affinity for the hERG (human Ether-à-go-go-Related Gene) ion channel, an interaction that can lead to cardiac toxicity. acs.org In the optimization of imidazo[4,5-b]pyridine kinase inhibitors, replacement of the N-methylpiperazine group with a morpholine (B109124) ring was shown to be advantageous in reducing hERG affinity. acs.org

Furthermore, derivatives containing the piperazine scaffold have been designed to target specific receptors with high affinity. A compound designed as a calcium agonist, 2-amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]-butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513) , also demonstrated significant antagonistic properties at the alpha-1 adrenergic receptor. nih.gov This dual activity highlights the potential for polypharmacology within this chemical class. nih.gov

The following table summarizes off-target binding data for compounds structurally related to this compound, illustrating the concept of polypharmacology and off-target screening.

| Compound Name/Scaffold | Primary Target(s) | Off-Target(s) | Observed Effect/Affinity |

| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A/B Kinases | FLT3 Kinase | Potent dual inhibition (Kd = 7.5 nM for Aurora-A, 6.2 nM for FLT3) nih.govacs.org |

| Imidazo[4,5-b]pyridine with N-methylpiperazine | Aurora Kinases | hERG ion channel | Affinity for hERG driven by the piperazine basic center acs.org |

| XB513 | Calcium Channels | Alpha-1 Adrenergic Receptor | Dual calcium agonist (IC50 = 1.2 µM) and alpha-1 antagonist (IC50 = 29 nM) nih.gov |

| (-)-34 (Benzothiazole-piperazine derivative) | Dopamine D3 Receptor | Dopamine D2 Receptor | High selectivity for D3 (Ki = 0.92 nM) over D2 (D2/D3 selectivity = 253) nih.gov |

The development of highly selective research tools is paramount for dissecting complex biological pathways. The this compound scaffold serves as a valuable starting point for creating such tools. Through systematic structure-activity relationship (SAR) studies, medicinal chemists can modify the core structure to enhance potency and selectivity for a single, desired target.

A prime example of this approach is the development of selective inhibitors for the TYK2 kinase. Starting from a lead molecule, researchers utilized structure-based design to introduce modifications that improved TYK2 potency while increasing selectivity against other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov This process often involves iterative chemical synthesis and biological testing to identify substituents that favor binding to the target of interest and disfavor binding to related off-targets.

Similarly, the development of ligands for the muscarinic acetylcholine (B1216132) receptor M4 (M4) has benefited from the exploration of pyrazol-4-yl-pyridine derivatives. nih.gov These efforts led to the discovery of selective positive allosteric modulators (PAMs), which are valuable tools for studying receptor function. The optimization process resulted in a compound suitable for development into a positron emission tomography (PET) radioligand, a powerful tool for in vivo imaging of the M4 receptor in the brain. nih.gov

The creation of selective probes often involves the synthesis of a library of related compounds to explore the chemical space around a lead scaffold. For instance, a library of polydentate chelators was synthesized based on a 6-amino-6-methyl-1,4-perhydrodiazepine core to develop agents for various diagnostic imaging techniques. rsc.org This highlights how a central scaffold can be systematically functionalized to create a diverse set of molecules with tailored properties.

The table below provides examples of how related scaffolds have been optimized to generate selective research tools.

| Scaffold/Compound Class | Target | Key Optimization Strategy | Outcome |

| 4-Aminopyridine Benzamide Scaffold | TYK2 Kinase | Structure-based design with specific substitutions (e.g., 2,6-dichloro-4-cyanophenyl) | Improved TYK2 potency and selectivity over JAK1/JAK2 nih.gov |

| Pyrazol-4-yl-pyridine Derivatives | Muscarinic M4 Receptor | SAR studies to develop selective Positive Allosteric Modulators (PAMs) | Identification of a selective M4 ago-PAM suitable for development as a PET imaging agent nih.gov |

| Benzothiazole-piperazine Hybrids | Cholinesterases and Aβ Aggregation | Rational design of multifunctional ligands | Development of compounds with balanced activities for potential Alzheimer's disease therapy nih.govrsc.org |

| 6-Amino-6-methyl-1,4-perhydrodiazepine | Metal Ions (for imaging) | Selective functionalization of the core to create a library of chelators | Generic protocol for preparing polydentate ligands for MRI, PET, and SPECT rsc.org |

Preclinical Pharmacological Investigations and Efficacy Models

In Vitro Pharmacological Profiling

In vitro profiling provides the initial characterization of a compound's biological activity at the molecular and cellular level. This is achieved through a suite of assays that measure interactions with specific targets and subsequent cellular responses.

Cell-based functional assays are critical for elucidating how "6-(Piperazin-1-yl)-2,4'-bipyridine" modulates G-protein coupled receptors (GPCRs), a major class of drug targets. These assays move beyond simple binding affinity to measure the functional consequences of receptor engagement.

GTPγS Binding Assays: The binding of guanosine (B1672433) triphosphate (GTP) to G-proteins is a pivotal step in GPCR signal transduction. GTPγS binding assays utilize a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify the activation of G-proteins following agonist stimulation of a GPCR. nih.gov These assays are performed on membrane preparations and can effectively differentiate between agonists, which stimulate [³⁵S]GTPγS binding, and antagonists or inverse agonists. nih.govnih.gov The assay is a valuable tool for determining the potency and efficacy of a compound in initiating G-protein-mediated signaling pathways. nih.gov

β-Arrestin Recruitment Assays: GPCR signaling is not limited to G-protein activation; the recruitment of β-arrestin proteins represents an alternative and equally important pathway. nih.gov β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades. Assays to measure β-arrestin recruitment are crucial for identifying "biased ligands"—compounds that preferentially activate either the G-protein or the β-arrestin pathway. nih.govnih.gov This biased agonism may offer therapeutic advantages. nih.gov Several technologies are available for this purpose, including enzyme fragment complementation (EFC) assays like the PathHunter system, which generate a chemiluminescent signal upon receptor-β-arrestin interaction. nih.govfrontiersin.orgyoutube.com

Below is a comparison of common β-arrestin assay technologies.

Interactive Table: Comparison of β-Arrestin Recruitment Assay Technologies

| Technology | Principle | Signal | Throughput | Key Advantage |

|---|---|---|---|---|

| PathHunter | Enzyme Fragment Complementation (β-galactosidase) nih.gov | Chemiluminescence | High | Homogeneous, widely used for screening nih.gov |

| Tango Assay | Protease cleavage and transcription factor activation nih.gov | Luminescence | High | Measures a downstream transcriptional response |

| Transfluor | Fluorescently-tagged β-arrestin translocation nih.gov | Fluorescence Imaging | Medium | Provides spatial information on arrestin movement |

| ClickArr | Luciferase Fragment Complementation (Click Beetle) frontiersin.org | Bioluminescence | High | Allows simultaneous measurement of β-arrestin 1 and 2 recruitment frontiersin.org |

Biochemical assays are employed to determine if "this compound" directly affects the activity of specific enzymes, which is another major mechanism for drug action. These assays typically use purified enzymes and substrates to measure the rate of product formation in the presence of the test compound. This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. While specific enzymatic targets for "this compound" are not detailed in the available literature, this type of profiling is a standard component of preclinical characterization.

Interactive Table: Illustrative Data from Biochemical Enzyme Inhibition Assays

| Target Enzyme | Compound | Activity | IC₅₀ (nM) |

|---|---|---|---|

| Enzyme X | Compound A | Inhibition | 150 |

| Enzyme Y | Compound A | No significant activity | >10,000 |

In Vivo Preclinical Efficacy Models (Animal Models for mechanistic and proof-of-concept studies)

In vivo studies in animal models are essential for demonstrating the therapeutic potential of a compound in a complex biological system. These models are designed to mimic aspects of human diseases and provide proof-of-concept for a compound's efficacy.

Animal models are instrumental in evaluating compounds for neuropsychiatric indications like depression and schizophrenia.

Depression Models: The chronic unpredictable mild stress (CUMS) model is widely used as it exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression. nih.gov Another model involves olfactory bulbectomy in rats, which leads to behavioral deficits that can be reversed by chronic antidepressant treatment. nih.gov For example, a piperazine-containing compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrated antidepressant-like effects in both the forced swim test and the olfactory bulbectomy model. nih.gov

Schizophrenia Models: These models often rely on pharmacologically induced states. For instance, hyperactivity of the dopamine (B1211576) system, thought to underlie psychosis, can be modeled by administering dopamine agonists. nih.gov Alternatively, the hypofunction of the NMDA receptor, which mimics negative and cognitive symptoms, can be induced with antagonists like phencyclidine (PCP) or ketamine. nih.gov

Fibrotic diseases, characterized by excessive scarring of organs like the lungs and liver, can be studied using various animal models.

Pulmonary Fibrosis: The most common model involves intratracheal administration of the anti-cancer agent bleomycin (B88199) to rodents. nih.govscireq.com This induces lung injury, inflammation, and subsequent fibrosis, which can be quantified by measuring lung collagen content (via hydroxyproline (B1673980) levels) and histological analysis. kcl.ac.uk Models using silica (B1680970) instillation or radiation are also employed to study different aspects of the fibrotic process. nih.govnih.gov

Liver Fibrosis: Chemical induction with agents like carbon tetrachloride (CCl₄) or thioacetamide (B46855) (TAA) is a common method to induce chronic liver injury and fibrosis in animal models. nih.gov These models are crucial for testing the efficacy of potential anti-fibrotic therapies. nih.gov Furthermore, novel in vitro platforms using pluripotent stem cells are being developed to model progressive fibrosis and screen for anti-fibrotic molecules. nih.gov

Interactive Table: Common Animal Models for Preclinical Fibrosis Research

| Disease | Model | Inducing Agent | Species | Key Endpoints |

|---|---|---|---|---|

| Pulmonary Fibrosis | Bleomycin-Induced Fibrosis nih.gov | Bleomycin | Mouse, Rat | Hydroxyproline content, Ashcroft score, Histology |

| Pulmonary Fibrosis | Silicosis nih.gov | Crystalline Silica | Mouse | Fibrotic nodules, Inflammasome activation nih.gov |

| Liver Fibrosis | Toxin-Induced Fibrosis nih.gov | Carbon Tetrachloride (CCl₄) | Mouse, Rat | Liver enzyme levels, Collagen deposition, Histology |

| Liver Fibrosis | Diet-Induced NASH | High-Fat/High-Sugar Diet | Mouse | Steatosis, Inflammation, Fibrosis |

The evaluation of compounds for activity against parasitic diseases relies on both in vitro culture systems and in vivo infection models.

Leishmaniasis: Preclinical testing involves in vitro screening against both the promastigote (vector stage) and amastigote (host stage) forms of Leishmania parasites, such as L. donovani and L. infantum. nih.gov In vivo efficacy is then assessed in rodent models, like hamsters, which can develop visceral or cutaneous forms of the disease depending on the parasite species used. dtic.milnih.gov

Chagas Disease: Efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, is initially assessed in vitro. Promising compounds, such as series of disubstituted piperazines, have advanced to in vivo proof-of-concept studies in mouse models of infection. nih.gov

Schistosomiasis: In vitro screens against different life stages of Schistosoma parasites, such as the schistosomula and adult worms, are used to identify active compounds. nih.gov For instance, a scaffold related to the subject compound, 6-(piperazin-1-yl)-1,3,5-triazine, showed broad anti-schistosomal activity. nih.govwellcomeopenresearch.org

Models for Complement Pathway Modulation

The complement system, a critical component of the innate immune system, plays a vital role in defending against pathogens. However, its dysregulation can lead to inflammation and tissue damage, implicating it in a variety of diseases. The classical pathway (CP) is one of the three main activation routes of the complement system and is a key driver in many complement-mediated pathologies. nih.gov The initiation of the CP involves the C1 complex, which is composed of the recognition molecule C1q and the proteases C1r and C1s. nih.gov Activated C1s is responsible for cleaving downstream components C4 and C2, making it a prime therapeutic target for inhibiting the classical pathway. nih.gov

While direct preclinical studies on this compound's effect on the complement pathway are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant insight into its potential mechanism of action. A notable example is the compound 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) , which shares a core 6-(piperazin-1-yl)pyridine structure. This analog has been identified as a selective, competitive, small-molecule inhibitor of the C1s protease. nih.gov

Preclinical investigations utilized several in vitro models to establish the inhibitory activity of compound A1 on the classical complement pathway. nih.gov These functional assays are crucial for determining the efficacy and mechanism of potential complement modulators. The models demonstrated that A1 dose-dependently inhibits CP activation through various triggers. nih.gov

Key preclinical assays used to demonstrate the inhibition of the classical complement pathway are summarized below. These models are standard for evaluating complement-inhibiting compounds and would be applicable for testing this compound. hycultbiotech.comnih.govhycultbiotech.comnih.govfrontiersin.org

Table 1: Preclinical In Vitro Models for Classical Complement Pathway Modulation

| Assay Type | Description | Key Findings for Analog (A1) |

|---|---|---|

| Pathway-Specific ELISA | An enzyme-linked immunosorbent assay designed to specifically measure the activation of the classical pathway by detecting the deposition of the C5b-9 membrane attack complex (MAC). Wells are typically coated with an activator of the CP, such as human IgM. nih.govhycultbiotech.com | Compound A1 demonstrated dose-dependent inhibition of CP activation in this specific ELISA format. nih.gov |

| Hemolytic Assay | This assay measures the lysis of antibody-sensitized sheep erythrocytes, a classic method to assess the functional integrity of the entire classical complement pathway. Inhibition of lysis indicates a disruption in the cascade. | Compound A1 effectively inhibited the CP-driven lysis of antibody-sensitized sheep erythrocytes. nih.gov |

| Immune Complex-Driven Activation | Uses immune complexes, such as those formed by heparin and platelet factor 4 (implicated in heparin-induced thrombocytopenia), to trigger the classical pathway in normal human serum. | A1 was shown to inhibit CP activation initiated by these clinically relevant immune complexes. nih.gov |

| C2 Cleavage Assay | A biochemical assay that directly measures the enzymatic activity of C1s by monitoring the cleavage of its natural substrate, C2. | The compound was found to inhibit the cleavage of C2 by C1s, confirming its mechanism of action as a C1s protease inhibitor. nih.gov |

| Direct Binding Assay | Biochemical experiments, such as those using surface plasmon resonance or isothermal titration calorimetry, are used to confirm direct binding of the inhibitor to the target protein (C1s). | Biochemical experiments confirmed that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of about 5.8 μM. nih.gov |

These models collectively provide a robust preclinical framework for evaluating the potential of compounds like this compound as modulators of the classical complement pathway. The findings for its close analog suggest a promising, mechanistically defined approach to treating complement-driven diseases. nih.gov

Research on Potential Therapeutic Applications (Conceptual, Preclinical Stage)

The this compound scaffold combines two key pharmacophores, piperazine (B1678402) and bipyridine, which are prevalent in a wide range of biologically active molecules. The piperazine ring is a common feature in many approved drugs, particularly those targeting the central nervous system, and is known to improve physicochemical properties like solubility and bioavailability. researchgate.netresearchgate.netnih.govnih.gov The bipyridine structure is a well-established metal-chelating ligand and a versatile building block in medicinal chemistry. The combination of these moieties suggests a broad potential for therapeutic applications, which is supported by a large body of preclinical research on related derivatives. researchgate.netnih.gov

The following table summarizes conceptual and preclinical research into various therapeutic areas where derivatives containing piperazine and/or bipyridine scaffolds have shown promise. This research provides a strong rationale for investigating this compound in similar disease models.

Table 2: Preclinical Research on Therapeutic Applications of Piperazine and Bipyridine Derivatives | Therapeutic Area | Compound/Derivative Class | Preclinical Model/Assay | Key Findings & Rationale | | :--- | :--- | :--- | :--- | | Oncology | Arylpiperazine derivatives | Human cancer cell lines (e.g., LNCaP, MDA-MB231, MCF7). nih.govcsic.es | Demonstrated potent anti-proliferative and cytotoxic activity against various cancer cell lines, including breast, prostate, and colon cancer. nih.govcsic.esmdpi.com The piperazine scaffold is a key component of numerous anticancer agents, including kinase inhibitors. researchgate.netnih.gov | | Oncology | N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (Dasatinib/BMS-354825) | K562 xenograft model of chronic myelogenous leukemia (CML). stemcell.com | Identified as a dual Src/Abl kinase inhibitor with potent antitumor activity, causing complete tumor regression in preclinical models. stemcell.com | | Neurology (Alzheimer's Disease) | Piperazine derivative (cmp2) | 5xFAD mouse model of AD; hippocampal neuron cultures. nih.gov | A novel piperazine derivative, cmp2, was identified as a selective TRPC6 channel activator that penetrates the blood-brain barrier. It reversed deficits in synaptic plasticity in the 5xFAD mouse model, suggesting a mechanism to treat synaptic deficiency. nih.gov | | Neurology (General) | Piperazine derivatives | Various in silico and in vivo models. | Piperazine derivatives are widely studied for neurological disorders, including anxiety, depression, and psychosis, often by modulating monoamine pathways or acting on receptors like 5-HT1A. researchgate.netsilae.it | | Neuropathic Pain | Piperazine and Piperidine (B6355638) derivatives | In vivo models of pain. | Dual-acting antagonists for histamine (B1213489) H3 and sigma-1 receptors, containing piperazine or piperidine cores, have shown promising antinociceptive properties in preclinical pain models. acs.orgnih.gov | | Cardiovascular Disease | Preclinical models of cardiac disease (e.g., rodent models of hypertension, myocardial infarction). nih.govnih.govresearchgate.netresearchgate.net | The development of cardioprotective agents is an active area of research. Preclinical models are used to test compounds that can mitigate damage from events like ischemia-reperfusion injury or slow the progression of heart failure. nih.govnih.govresearchgate.netresearchgate.net | | Atherosclerosis | Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibitor (K-604) | In vivo dog models for oral absorption. | The insertion of a piperazine unit into the molecular structure of an ACAT-1 inhibitor significantly improved its aqueous solubility and oral absorption, highlighting the pharmacokinetic benefits of the piperazine moiety. nih.gov |

This body of preclinical evidence underscores the vast therapeutic potential of molecules built upon the piperazine and bipyridine frameworks. The diverse biological activities, from enzyme inhibition and receptor modulation to anti-proliferative effects, suggest that this compound is a compelling candidate for further pharmacological investigation across multiple disease areas, including but not limited to complement-mediated disorders, oncology, and neurology.

Computational and Theoretical Studies of 6 Piperazin 1 Yl 2,4 Bipyridine

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is crucial for understanding potential biological activity.

Ligand-protein docking simulations are instrumental in predicting how a molecule like 6-(piperazin-1-yl)-2,4'-bipyridine might interact with a biological target. By placing the ligand into the binding site of a protein, these simulations calculate the most likely binding pose and estimate the strength of the interaction, often expressed as a docking score or binding energy.

In studies of similar heterocyclic compounds, docking has successfully elucidated key binding interactions. For instance, docking of a piperazine (B1678402) derivative into the Drosophila melanogaster methoprene-tolerant (DmMet) PAS-B domain, a juvenile hormone receptor, revealed that the compound fits within a hydrophobic cavity. nih.gov The model predicted crucial hydrogen bonds between the ligand's carbonyl oxygens and two tyrosine residues (Y404 and Y468). nih.gov Similarly, docking studies of pyrazine-pyridone derivatives against a bacterial target (PDB: 4DUH) identified key hydrogen-donor and π-hydrogen bonds that contribute to binding affinity. nih.gov Investigations into piperidine (B6355638)/piperazine-based compounds as sigma-1 receptor (S1R) ligands also used docking to decipher the binding mode, providing a basis for further structure-based optimization. nih.gov

These studies highlight how docking can predict specific interactions that stabilize the ligand-protein complex, a critical step in rational drug design.

Table 1: Examples of Predicted Ligand-Protein Interactions from Docking Studies of Related Compounds

| Compound Class | Protein Target | Key Predicted Interactions | Reference |

| Piperazine Derivative | DmMet PAS-B domain | Hydrogen bonds with Y404 and Y468 | nih.gov |

| Pyrazine-pyridone Derivative | Bacterial Target (PDB: 4DUH) | Hydrogen-donor bond, π-hydrogen bond | nih.gov |

| Piperidine/piperazine Derivative | Sigma-1 Receptor (S1R) | Elucidation of pharmacophoric elements | nih.gov |

| 4-(biphenyl-4-yl)pyridine Derivative | Staphylococcus epidermidis protein | High docking scores indicating strong affinity | nih.gov |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When applied to a compound like this compound, it can rapidly identify analogs with potentially improved properties. This process can be ligand-based, searching for molecules with similar shapes or pharmacophores, or structure-based, involving the docking of many compounds into a target's binding site.

A hierarchical virtual screening campaign was successfully used to discover novel juvenile hormone agonists. nih.gov This process involved:

Shape-based screening: Using a query model generated from known agonists, an initial screening of a large database was performed to select compounds with similar shapes and chemical features. nih.gov

Docking screening: The top compounds from the first step were then docked into the target protein's binding site to predict their binding mode and affinity. nih.gov

This multi-step approach led to the identification of a potent piperazine derivative from a pool of thousands of candidates. nih.gov Another example is the use of collaborative virtual screening across proprietary pharmaceutical libraries to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, which enabled rapid expansion of the chemical series and improvement of its activity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the motion of atoms and molecules over time. These simulations offer deeper insights than static docking models, revealing the flexibility of the ligand and target, the stability of their interactions, and the influence of the surrounding environment (e.g., water).

The structure of this compound contains several flexible components: the piperazine ring, which can adopt different conformations (like chair or boat), and the single bonds connecting the pyridine (B92270) and piperazine rings, which allow for rotation. MD simulations can explore the accessible conformations of the molecule in different environments.